molecular formula C16H12N2O3 B2416080 4-Hydroxy-2-oxo-n-phenyl-1,2-dihydroquinoline-3-carboxamide CAS No. 16798-54-2

4-Hydroxy-2-oxo-n-phenyl-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B2416080
CAS No.: 16798-54-2
M. Wt: 280.283
InChI Key: FPULHXWGWWVYPV-UHFFFAOYSA-N
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Description

4-Hydroxy-2-oxo-n-phenyl-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the quinolone family, which is known for its significant pharmaceutical and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-oxo-n-phenyl-1,2-dihydroquinoline-3-carboxamide typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method is the cyclization of N-phenyl anthranilic acid with ethyl acetoacetate under acidic conditions, followed by hydrolysis and subsequent amide formation .

Industrial Production Methods

Industrial production of this compound can be achieved through a scalable and efficient methodology that ensures high purity and yield. The process involves the use of robust reaction conditions and purification techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-oxo-n-phenyl-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Hydroxy-2-oxo-n-phenyl-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-oxo-n-phenyl-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its therapeutic effects. The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
  • 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
  • 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

Uniqueness

4-Hydroxy-2-oxo-n-phenyl-1,2-dihydroquinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for drug development and other scientific research applications .

Properties

IUPAC Name

4-hydroxy-2-oxo-N-phenyl-1H-quinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c19-14-11-8-4-5-9-12(11)18-16(21)13(14)15(20)17-10-6-2-1-3-7-10/h1-9H,(H,17,20)(H2,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPULHXWGWWVYPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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